molecular formula C3H3I2N3 B2928709 4,5-Diiodo-1-methyl-triazole CAS No. 1248676-71-2

4,5-Diiodo-1-methyl-triazole

Cat. No.: B2928709
CAS No.: 1248676-71-2
M. Wt: 334.887
InChI Key: GYGVGFXHSWIJRC-UHFFFAOYSA-N
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Description

4,5-Diiodo-1-methyl-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diiodo-1-methyl-triazole typically involves the iodination of 1-methyl-1,2,3-triazole. One common method is the reaction of 1-methyl-1,2,3-triazole with iodine monochloride (ICl) in an appropriate solvent such as acetonitrile. The reaction is carried out at room temperature, and the product is isolated by standard purification techniques such as recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diiodo-1-methyl-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace iodine atoms.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4,5-diazido-1-methyl-triazole.

Scientific Research Applications

4,5-Diiodo-1-methyl-triazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Chemical Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

  • 4,5-Dichloro-1-methyl-triazole
  • 4,5-Dibromo-1-methyl-triazole
  • 4,5-Difluoro-1-methyl-triazole

Comparison: 4,5-Diiodo-1-methyl-triazole is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This results in distinct electronic properties and reactivity patterns. For instance, the iodine atoms can form stronger halogen bonds compared to chlorine or bromine, potentially leading to different biological activities and material properties.

Properties

IUPAC Name

4,5-diiodo-1-methyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3I2N3/c1-8-3(5)2(4)6-7-8/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGVGFXHSWIJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3I2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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